Trityl olmesartan medoxomil impurity III

概要

説明

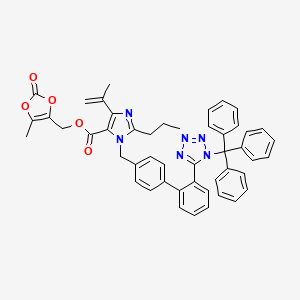

Trityl olmesartan medoxomil impurity III is a process-related impurity observed during the synthesis of olmesartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. This impurity is characterized by the presence of a trityl group attached to the olmesartan medoxomil molecule, which can affect the purity and efficacy of the final pharmaceutical product .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trityl olmesartan medoxomil impurity III involves the reaction of olmesartan acid with trityl chloride under specific conditions. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl-protected intermediate . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and minimize the formation of other impurities.

Industrial Production Methods

In industrial settings, the production of olmesartan medoxomil involves multiple steps, including the protection of the tetrazole ring with a trityl group. This protection step is crucial for preventing unwanted side reactions during subsequent synthetic steps. The trityl-protected intermediate is then subjected to further reactions to produce the final olmesartan medoxomil product .

化学反応の分析

Types of Reactions

Trityl olmesartan medoxomil impurity III can undergo various chemical reactions, including:

Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can remove the trityl group, yielding the deprotected olmesartan medoxomil.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include deprotected olmesartan medoxomil, oxidized derivatives, and substituted analogs. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

科学的研究の応用

Synthesis Process Overview

- Tritylation : The initial step involves attaching a trityl group to olmesartan to protect hydroxyl groups.

- Deprotection : Following tritylation, the compound undergoes detritylation to yield olmesartan medoxomil.

- Impurity Formation : During these processes, impurities like trityl olmesartan medoxomil impurity III can form due to side reactions or incomplete reactions.

Research has shown that controlling reaction conditions can minimize the formation of such impurities, thereby improving the overall yield and purity of the final product .

Quality Control in Pharmaceutical Production

The presence of impurities like this compound in pharmaceutical preparations can significantly affect drug efficacy and safety. Therefore, rigorous quality control measures are essential:

- Analytical Techniques : Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify impurities in pharmaceutical formulations .

- Regulatory Compliance : Pharmaceutical companies must ensure that impurities are below specified thresholds (typically less than 0.1%) to comply with regulatory standards .

Development of New Formulations

Research into the behavior of this compound can lead to improved formulations of olmesartan medoxomil:

- Stability Studies : Understanding how impurities affect the stability of drug formulations helps in designing more robust products.

- Formulation Optimization : Insights from studies on this impurity can guide the development of formulations with enhanced bioavailability and reduced side effects .

Case Studies and Research Findings

Several studies have investigated the implications of this compound on drug quality and formulation:

- A study by Renata Toplak et al. demonstrated a one-pot synthesis method that minimized impurities during the preparation of trityl olmesartan medoxomil, highlighting the importance of reaction conditions in impurity management .

- Another research article discussed the stability of various impurities under different pH conditions, emphasizing that certain impurities remain stable during detritylation, thus complicating purification efforts .

Data Tables

作用機序

類似化合物との比較

Similar Compounds

Similar compounds include other process-related impurities of olmesartan medoxomil, such as N-1 and N-2 regioisomers of olmesartan dimedoxomil . These impurities share structural similarities with trityl olmesartan medoxomil impurity III but differ in the position of the trityl group or other substituents.

Uniqueness

This compound is unique due to the specific attachment of the trityl group to the olmesartan medoxomil molecule. This unique structure can influence its chemical reactivity and the methods required for its detection and quantification in pharmaceutical formulations .

生物活性

Trityl olmesartan medoxomil impurity III is a significant impurity associated with the synthesis of olmesartan medoxomil, an antihypertensive medication. Understanding the biological activity of this impurity is crucial for assessing its impact on the efficacy and safety of olmesartan medoxomil. This article compiles findings from various studies to provide a comprehensive overview of the biological activity, synthesis, and implications of this compound.

- Molecular Formula : C₄₈H₄₂N₆O₅

- Molecular Weight : 782.884 g/mol

- CAS Number : 1227626-51-8

Synthesis and Formation

This compound is formed during the synthesis of olmesartan medoxomil through various reaction pathways, including alkylation and esterification processes. The synthesis typically involves:

- Condensation : Starting from commercially available intermediates such as ethyl 4-(2-yl)-1-trityl-1H-tetrazole.

- One-Pot Reactions : Optimized methods have been developed to improve yield and purity, achieving up to 97.5% purity by HPLC in three steps with an average yield of about 90% per step .

Biological Activity

The biological activity of this compound is primarily assessed through its influence on the pharmacological properties of olmesartan medoxomil:

Case Studies and Research Findings

- Process Development Studies : Research has shown that controlling the formation of impurities during synthesis is crucial for maintaining the quality of olmesartan medoxomil. Statistical methods were employed to identify key factors that influence impurity levels, resulting in a significant reduction in N-Alkyl impurities to less than 0.1% .

- Stability Studies : Stability tests indicated that this compound exhibits resilience under various conditions, which may complicate purification efforts and affect the final product's quality .

- Comparative Analysis : Studies comparing different synthetic routes have highlighted that certain methods lead to higher levels of impurities, emphasizing the importance of optimizing reaction conditions to minimize undesirable byproducts .

Data Table: Summary of Key Findings

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFAQFEAOEJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。